Terbinafine hydrochloride
Overview
Description
Terbinafine hydrochloride is an antifungal medication that fights infections caused by fungus . It is used to treat infections that affect the fingernails or toenails and scalp hair follicles in children who are at least 4 years old . Terbinafine hydrochloride is also known by the brand name LamISIL .
Synthesis Analysis
Terbinafine hydrochloride can be synthesized using tert-butyl acetylene as a raw material . The process involves converting tert-butyl acetylene into 3,3-dimethyl-1-butyne litihium or 3,3-dimethyl-1-butyne Grignard reagent, then synthesizing intermediate 1-halo-6,6-diemthyl-2-hepten-4-acetylene . This intermediate is then heated with N-methyl-1-naphthoamine to produce a condensation reaction in an alkaline system, forming terbinafine hydrochloride .Molecular Structure Analysis
The molecular structure of terbinafine hydrochloride is C21H25N.HCl, with a molecular weight of 327.89 .Chemical Reactions Analysis
Terbinafine hydrochloride’s chemical reactions have been studied in various contexts . For instance, it has been found that as stirring speed increases, the particle size decreases and entrapment efficiency increases . Also, as the volume of dichloromethane increases, particle size decreases .Physical And Chemical Properties Analysis
Terbinafine hydrochloride has a molecular weight of 327.89 and is freely soluble in methanol and methylene chloride; soluble in ethanol; and slightly soluble in water .Scientific Research Applications
Dermal Fungal Infection Treatment
Terbinafine Hydrochloride (TH) has been used in the development of a novel multi-ethosome (ME) system for the dermal delivery as a new approach to fungal infection treatment . The TH-loaded MEs were prepared using cinnamaldehyde as a penetration enhancer . This approach significantly improved the targeting efficiency by increasing the fluidity of the stratum corneum layer .
Superficial Fungal Infection Treatment
A pH-responsive Terbinafine HCL (TBH)-loaded nanogel has been developed as a new approach to treating superficial fungal infections . The nanogel demonstrated a 255 nm particle size, 82.37% drug entrapment efficiency, and 92.15% of drug release within 12 hours . The nanogel significantly improved the TBH skin retention percentage, indicating its usefulness for topical use .
Antifungal Agent
Terbinafine has emerged as a promising option for dermatophytosis treatment . It works by blocking the synthesis of ergosterol, a crucial component in fungal cell membranes, through inhibiting squalene epoxidase, an enzyme involved in the fungal membrane synthesis process .
Pulmonary Aspergillosis Treatment
Terbinafine is a broad-spectrum antifungal agent with therapeutic potential against pulmonary aspergillosis . The study investigated the potential of l-leucine, alone and in combination with mannitol, to improve the performance of spray-dried terbinafine microparticles for inhalation .
Solubility Improvement
Terbinafine HCl is a poorly water-soluble medication . Therefore, it’s critical to improve its solubility and bioavailability . Various techniques of solid dispersion have been researched for this purpose .
Antifungal Activity Against Candida Albicans
Although Terbinafine is fungicidal to dermatophytes and certain yeasts, it is only fungistatic to Candida albicans . This difference in activity has been a subject of research .
Mechanism of Action
- Terbinafine hydrochloride is an allylamine antifungal used to treat dermatophyte infections of toenails and fingernails, as well as other fungal skin infections .
- This disruption of sterol biosynthesis weakens the fungal cell membrane, ultimately causing cell death .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
Future Directions
Terbinafine hydrochloride is currently applied both orally and topically . Research is ongoing to develop materials that can efficiently encapsulate drugs at high concentration, cross the cell membrane, and release the cargo at the target site in a controlled manner for a prescribed period of time . This system can reduce patient expenses and the risks of toxicity, as it can increase drug efficacy, specificity, and tolerability, and the therapeutic index of corresponding drugs .
properties
IUPAC Name |
(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-SZKNIZGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229223 | |
Record name | Terbinafine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terbinafine hydrochloride | |
CAS RN |
78628-80-5 | |
Record name | Terbinafine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78628-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbinafine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbinafine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terbinafine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2E)-6,6,-Dimethylhept-2-en-4-yn-1-yl](methyl)(naphthalen-1-ylmethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERBINAFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/012C11ZU6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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